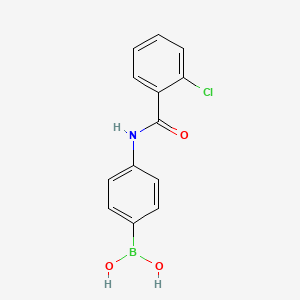
(4-(2-Chlorobenzamido)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Chlorobenzamido)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-chlorobenzamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chlorobenzamido)phenyl)boronic acid typically involves the formation of the boronic acid group through hydroboration or borylation reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-Chlorobenzamido)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and solvents compatible with the functional groups present .
Major Products Formed
The major products formed from these reactions include phenols, amines, and other substituted aromatic compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(4-(2-Chlorobenzamido)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (4-(2-Chlorobenzamido)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. In enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site of the enzyme, blocking its activity. This interaction is particularly effective against enzymes with serine or threonine residues in their active sites .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other arylboronic acids and boronate esters, such as phenylboronic acid and pinacol boronic esters .
Uniqueness
What sets (4-(2-Chlorobenzamido)phenyl)boronic acid apart is the presence of the 2-chlorobenzamido group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for targeted applications in medicinal chemistry and enzyme inhibition studies .
Conclusion
This compound is a versatile and valuable compound with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its unique structure and reactivity make it a subject of ongoing research and development in various scientific fields.
Propiedades
Fórmula molecular |
C13H11BClNO3 |
|---|---|
Peso molecular |
275.50 g/mol |
Nombre IUPAC |
[4-[(2-chlorobenzoyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C13H11BClNO3/c15-12-4-2-1-3-11(12)13(17)16-10-7-5-9(6-8-10)14(18)19/h1-8,18-19H,(H,16,17) |
Clave InChI |
YHNOVSZMOAYNRN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















